molecular formula C18H21N3O2S B4871100 2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE

2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE

Cat. No.: B4871100
M. Wt: 343.4 g/mol
InChI Key: OVMYBDWIJQBSBL-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a unique structure that combines a hexahydropyrrolo[1,2-a]pyrazine ring with a thiazolone moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the hexahydropyrrolo[1,2-a]pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiazolone moiety: This step may involve the use of thioamide and α-haloketone under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Green Chemistry: Employing environmentally friendly solvents and reagents.

    Process Optimization: Streamlining the synthesis to minimize steps and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE: Similar structure with a hydroxyl group instead of a methoxy group.

    2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of 2-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-23-15-6-4-13(5-7-15)11-16-17(22)19-18(24-16)21-10-9-20-8-2-3-14(20)12-21/h4-7,11,14H,2-3,8-10,12H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMYBDWIJQBSBL-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN4CCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN4CCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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